1H-Imidazole-4-methanol, 5-methyl-2-phenyl-
Overview
Description
Synthesis Analysis
The synthesis of imidazole derivatives, including those similar to 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-, involves several key steps, often starting from simple carbonyl compounds. For example, (1-methyl-1H-imidazol-2-yl) methanol derivatives can be prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride. These methods highlight the versatility of imidazole synthesis, allowing for the introduction of various functional groups, including the methanol group (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).
Molecular Structure Analysis
The molecular structure of imidazole derivatives, such as 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-, is characterized by the presence of weak intramolecular hydrogen bonds and π–π stacking interactions. These interactions play a significant role in the stabilization of the compound's crystal structure, as observed in related compounds (Hu & Chen, 2015).
Chemical Reactions and Properties
Imidazole derivatives participate in a variety of chemical reactions, including oxidation and condensation with amines to form imines and bisimines. These reactions are pivotal in modifying the chemical structure and properties of imidazole compounds for specific applications (Pařík & Chlupatý, 2014).
Physical Properties Analysis
The physical properties of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- and related compounds, such as vapor pressures and enthalpies of vaporization, have been measured to understand their behavior in different conditions. Such properties are essential for the application of these compounds in various fields (Emel’yanenko, Kaliner, Strassner, & Verevkin, 2017).
Chemical Properties Analysis
The chemical properties of imidazole derivatives are influenced by their functional groups and substituents. These properties determine the compound's reactivity, stability, and application potential in synthesis and pharmaceutical development. For instance, the reaction of imidazole compounds with nitric oxide can lead to the formation of novel oxadiazoles, demonstrating the chemical versatility of the imidazole ring (Bohle & Perepichka, 2009).
Scientific Research Applications
Heterocyclic Compound Synthesis
The reactivity of certain heterocyclic compounds makes them valuable as building blocks for synthesizing various classes of heterocycles, including pyrazolo-imidazoles, -thiazoles, spiropyridines, and others. These compounds serve as essential intermediates in the production of dyes and other heterocyclic compounds under mild reaction conditions, demonstrating the pivotal role of specific imidazole derivatives in organic synthesis and dye production (Gomaa & Ali, 2020).
Pharmacological Applications
Imidazole scaffolds, including variants of 1H-Imidazole-4-methanol, are known for their significant pharmacological activities. Specific derivatives have been identified as selective inhibitors of enzymes such as the p38 mitogen-activated protein (MAP) kinase, crucial for controlling proinflammatory cytokine release. These inhibitors, designed using imidazole scaffolds, underscore the therapeutic potential in treating inflammatory conditions and other diseases by targeting specific enzymes (Scior et al., 2011).
Antimicrobial Activities
Imidazole-based compounds exhibit broad antimicrobial activities, making them valuable in developing anti-fungal and bactericidal drugs. These activities highlight the potential of imidazole derivatives as foundational compounds in creating new pharmaceuticals to combat microbial resistance and the development of new strains of organisms (American Journal of IT and Applied Sciences Research, 2022).
Corrosion Inhibition
Imidazoline and its derivatives, structurally related to imidazoles, are widely used as corrosion inhibitors in the petroleum industry. Their efficacy is attributed to their ability to form a protective film on metal surfaces, showcasing the versatility of imidazole-related compounds beyond pharmaceuticals to industrial applications (Sriplai & Sombatmankhong, 2023).
Metal Organic Frameworks (MOFs)
Imidazole linkers play a critical role in the formation of metal organic frameworks (MOFs), including zeolite imidazolate frameworks (ZIFs). These materials are used in diverse applications due to their unique physicochemical properties. The incorporation of imidazole-based linkers into MOFs underscores the material's innovative use in nanotechnology, catalysis, and gas storage (Sankar et al., 2019).
properties
IUPAC Name |
(5-methyl-2-phenyl-1H-imidazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-10(7-14)13-11(12-8)9-5-3-2-4-6-9/h2-6,14H,7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEBPOOTFCZRBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074821 | |
Record name | 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13682-32-1 | |
Record name | 4-Methyl-2-phenyl-1H-imidazole-5-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13682-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-2-phenyl-1H-imidazole-4-methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013682321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-2-phenyl-1H-imidazole-4-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.792 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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